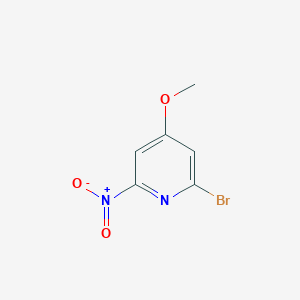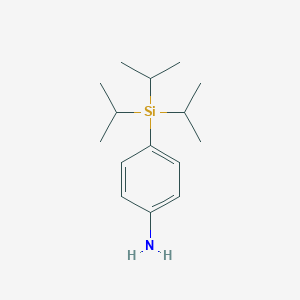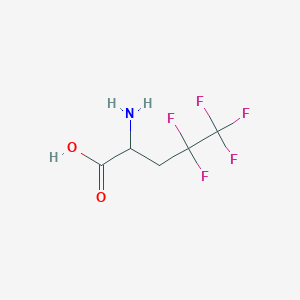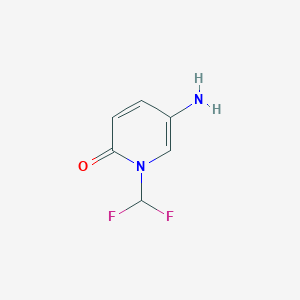![molecular formula C11H20N2O3Si B12964729 2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C11H20N2O3Si. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The tert-butyldimethylsilyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Méthodes De Préparation
The synthesis of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the tert-butyldimethylsilyl group: This step involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Attachment of the acetic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable acetic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrazole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can be removed under physiological conditions, allowing the active pyrazole moiety to interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid include:
2-(tert-Butyldimethylsilyloxy)acetic acid: This compound lacks the pyrazole ring but has a similar protecting group.
2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid: This compound has a hydroxyl group instead of the tert-butyldimethylsilyl group.
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid: This compound has a methyl group instead of the tert-butyldimethylsilyl group.
The uniqueness of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid lies in its combination of the pyrazole ring and the tert-butyldimethylsilyl protecting group, which provides both reactivity and stability for various synthetic applications.
Propriétés
Formule moléculaire |
C11H20N2O3Si |
|---|---|
Poids moléculaire |
256.37 g/mol |
Nom IUPAC |
2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O3Si/c1-11(2,3)17(4,5)16-9-6-12-13(7-9)8-10(14)15/h6-7H,8H2,1-5H3,(H,14,15) |
Clé InChI |
UWAXAJXEPUUULR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CN(N=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


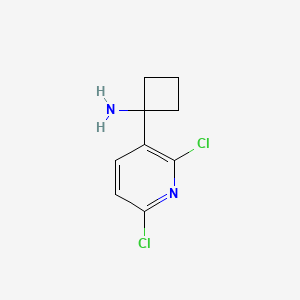
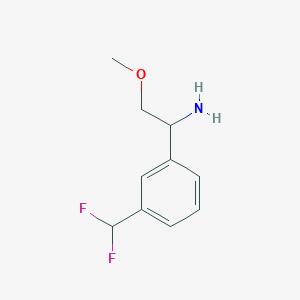
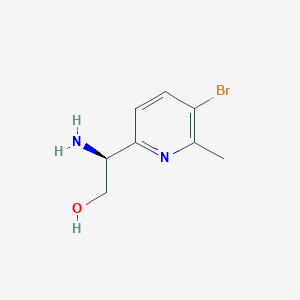
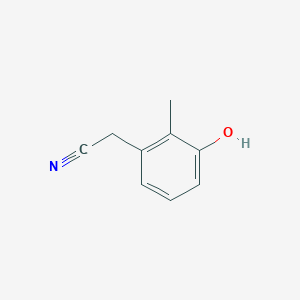
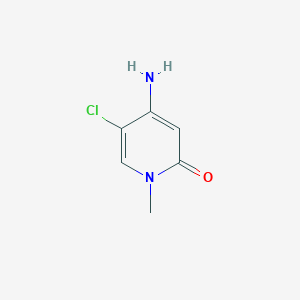
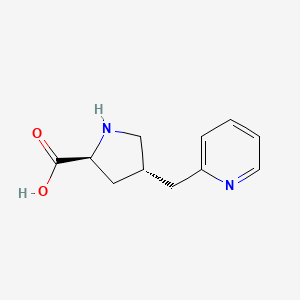
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)

